Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate
Overview
Description
Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate is a chemical compound belonging to the class of pyrrole derivatives. Pyrroles are five-membered heterocyclic aromatic compounds containing a nitrogen atom. This compound is characterized by its molecular structure, which includes a pyrrole ring substituted with a formyl group and two methyl groups, as well as an ethyl propanoate moiety.
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2,4-dimethylpyrrole as the starting material.
Formylation Reaction: The pyrrole ring is subjected to formylation using reagents such as formic acid or formylating agents like N-formylsaccharin.
Esterification: The resulting 5-formyl-2,4-dimethyl-1H-pyrrole is then esterified with ethyl propanoate in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid.
Industrial Production Methods: In an industrial setting, the synthesis of this compound may involve continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent-free reactions and the use of recyclable catalysts, can also be employed to enhance the sustainability of the production process.
Types of Reactions:
Oxidation: The formyl group in the pyrrole ring can be oxidized to a carboxylic acid group using oxidizing agents like potassium permanganate or chromic acid.
Reduction: The formyl group can be reduced to a hydroxyl group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution Reactions: The pyrrole ring can undergo electrophilic substitution reactions, where electrophiles replace hydrogen atoms on the ring. Common reagents include halogens and nitration agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO4) in an alkaline medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Bromine (Br2) in acetic acid.
Major Products Formed:
Oxidation: 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.
Reduction: 5-hydroxymethyl-2,4-dimethyl-1H-pyrrole-3-carboxylic acid.
Substitution: Brominated derivatives of the pyrrole ring.
Scientific Research Applications
Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate has various applications in scientific research, including:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: The compound and its derivatives are studied for their biological activity, including potential antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly in the design of new therapeutic agents.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism by which Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate exerts its effects depends on its specific application. For example, in antimicrobial activity, the compound may interact with bacterial cell membranes, disrupting their integrity and leading to cell death. The molecular targets and pathways involved can vary, but often include interactions with enzymes or receptors critical to the survival of the microorganism.
Comparison with Similar Compounds
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-carboxylate: This compound is structurally similar but lacks the propanoate group.
Ethyl 2,4-dimethyl-1H-pyrrole-3-carboxylate: This compound has a similar pyrrole ring but without the formyl group.
Ethyl 5-formyl-2,4-dimethyl-1H-pyrrole-3-acetate: This compound has an acetate group instead of a propanoate group.
Uniqueness: Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties compared to its similar compounds
Properties
IUPAC Name |
ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17NO3/c1-4-16-12(15)6-5-10-8(2)11(7-14)13-9(10)3/h7,13H,4-6H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NECQDWYVPWLBTM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CCC1=C(NC(=C1C)C=O)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10363552 | |
Record name | Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
21603-70-3 | |
Record name | Ethyl 3-(5-formyl-2,4-dimethyl-1H-pyrrol-3-yl)propanoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10363552 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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